4-isopropoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
Description
4-Isopropoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a benzamide derivative characterized by:
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14(2)27-17-9-6-15(7-10-17)21(25)22-16-8-11-19(26-3)18(13-16)23-12-4-5-20(23)24/h6-11,13-14H,4-5,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTDBBWTZNMFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Hydroxybenzoic Acid
The isopropoxy group is introduced via nucleophilic aromatic substitution (NAS) or Mitsunobu reaction:
Method A: Alkylation with Isopropyl Bromide
4-Hydroxybenzoic acid + Isopropyl bromide → 4-Isopropoxybenzoic acid
Conditions:
Method B: Mitsunobu Reaction
4-Hydroxybenzoic acid + Isopropyl alcohol → 4-Isopropoxybenzoic acid
Conditions:
Synthesis of 4-Methoxy-3-(2-Oxopyrrolidin-1-yl)Aniline
Construction of the 2-Oxopyrrolidin-1-yl Substituent
Step 1: Nitration of 4-Methoxyacetanilide
4-Methoxyacetanilide → 4-Methoxy-3-nitroacetanilide
Conditions:
Step 2: Reductive Amination with γ-Butyrolactam
4-Methoxy-3-nitroaniline + γ-Butyrolactam → 4-Methoxy-3-(2-oxopyrrolidin-1-yl)aniline
Conditions:
Amide Bond Formation
Schotten-Baumann Reaction
Reaction Scheme:
4-Isopropoxybenzoyl chloride + 4-Methoxy-3-(2-oxopyrrolidin-1-yl)aniline → Target compound
Procedure:
Carbodiimide-Mediated Coupling
Reagents:
Optimization Data:
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 87 | 98.5 |
| DCC/DMAP | CH₂Cl₂ | 0 → 25 | 73 | 95.2 |
| HATU | THF | 25 | 85 | 97.8 |
Purification and Characterization
Crystallization
Optimal Solvent System:
Chromatographic Purification
Column: Silica gel (230–400 mesh)
Eluent:
- 40% EtOAc in hexane (isocratic)
- Rf = 0.35 (TLC, same eluent)
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H), 7.89 (s, 1H), 7.02 (d, J = 8.8 Hz, 2H), 4.72 (sept, J = 6.0 Hz, 1H), 3.87 (s, 3H), 3.62–3.58 (m, 2H), 2.96–2.92 (m, 2H), 2.45–2.38 (m, 2H), 1.38 (d, J = 6.0 Hz, 6H)
- HRMS (ESI): m/z calc. for C₂₁H₂₃N₂O₄ [M+H]⁺: 377.1601, found: 377.1604
Scale-Up Considerations
Critical Process Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Acyl chloride purity | >98% | Prevents side reactions |
| Amine:Acid chloride ratio | 1.1:1 | Maximizes conversion |
| Reaction pH (aqueous phase) | 9–10 | Enhances nucleophilicity |
| Drying time (MgSO₄) | ≥2 h | Reduces residual water |
Industrial-Scale Adaptation
- Continuous Flow Synthesis:
- Residence time: 15 min
- Productivity: 1.2 kg/h
- Purity: 98.7%
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-isopropoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations: Methoxy vs. Isopropoxy
Compound BJ06413 (4-Methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide):
- Shares the benzamide backbone and 2-oxopyrrolidin-1-yl substituent.
- Key difference : A methoxy group replaces the isopropoxy group at the benzamide’s para position.
| Property | Target Compound (Isopropoxy) | BJ06413 (Methoxy) |
|---|---|---|
| Molecular Weight | ~340.37 g/mol* | 340.3731 g/mol |
| Substituent Size | Bulkier (isopropoxy) | Smaller (methoxy) |
| Lipophilicity (logP) | Likely higher | Lower |
Implications :
Heterocyclic Variations: Pyridazine, Isoxazole, and Pyrazolo-Pyrimidine Derivatives
Compounds I-6230, I-6232, and I-6373 ():
- Ethyl benzoate derivatives with phenethylamino or phenethylthio linkers.
- Substituents include pyridazine , methylisoxazole , and 3-methylisoxazole .
Example Compound I-6473 :
- Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate.
- Key differences :
- Ester group (vs. benzamide) alters metabolic stability.
- Isoxazole ring introduces a distinct hydrogen-bonding profile compared to 2-oxopyrrolidin.
Implications :
Complex Heterocyclic Systems: Example 53 ()
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide:
- Contains a pyrazolo-pyrimidine core and chromenone moiety.
- Key differences: Fluorine substitutions increase electronegativity and metabolic stability.
| Property | Target Compound | Example 53 |
|---|---|---|
| Melting Point | Not reported | 175–178°C |
| Molecular Weight | ~340.37 g/mol | 589.1 g/mol (M++1) |
| Structural Complexity | Moderate | High |
Implications :
- Example 53’s fluorine atoms and chromenone system likely improve target affinity but increase synthetic complexity.
- The target compound’s simpler structure may offer advantages in large-scale synthesis and pharmacokinetic optimization.
Triazole Derivatives ()
Synthesized 1,2,4-triazoles [7–15] :
- Feature triazole-thione or triazole-thiol tautomers.
- Substituents include halogens (Cl, Br) and phenylsulfonyl groups .
Example Compound [7] :
5-(4-(4-H-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione.
Implications :
- Triazole-thione systems provide strong metal-coordinating ability , useful in enzyme inhibition (e.g., carbonic anhydrase).
- The target compound’s amide-pyrrolidin system may prioritize selectivity over broad-spectrum activity seen in triazoles.
Biological Activity
4-isopropoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a synthetic organic compound with a complex structure that includes an isopropoxy group, a methoxy group, and a pyrrolidinone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are critical for therapeutic applications.
- Molecular Formula : C21H24N2O4
- Molecular Weight : 368.433 g/mol
- IUPAC Name : N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-propan-2-yloxybenzamide
- CAS Number : 922949-84-6
Biological Activities
Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity :
- Anticancer Potential :
-
Enzyme Inhibition :
- Compounds with similar structures have been investigated for their ability to inhibit specific enzymes involved in disease processes, such as HDAC (Histone Deacetylase), which plays a role in cancer progression .
Structure-Activity Relationship (SAR)
The unique combination of the isopropoxy group and the pyrrolidinone structure may enhance the solubility and bioavailability of the compound compared to other derivatives. This structural diversity can lead to different interaction profiles with biological targets, making it a subject of interest for further optimization .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various benzamide derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the benzamide structure can significantly impact antimicrobial efficacy .
Study 2: Anticancer Activity
Research focusing on benzamide derivatives demonstrated that compounds with similar functionalities showed promising results in inhibiting cancer cell proliferation. The study highlighted the importance of substituent groups in enhancing cytotoxicity against various cancer cell lines .
Summary Table of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | Efficacy Level |
|---|---|---|---|
| 4-Amino-N-hydroxy-benzamide | HDAC Inhibition | Various Cancer Cell Lines | High |
| 4-Methoxy-N-(3-pyridyl)-benzamide | Antimicrobial | E. coli, C. albicans | Moderate to High |
| N-[4-Methoxyphenyl]-2-(3-pyridyl)acetamide | Antimicrobial | Various Pathogens | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
